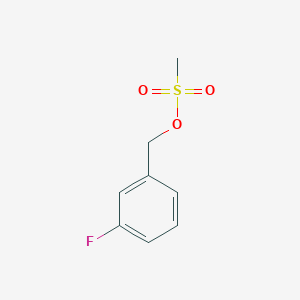

Methanesulfonic acid 3-fluoro-benzyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonic acid 3-fluoro-benzyl ester is a chemical compound. Methanesulfonic acid, the parent compound, is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates .

Synthesis Analysis

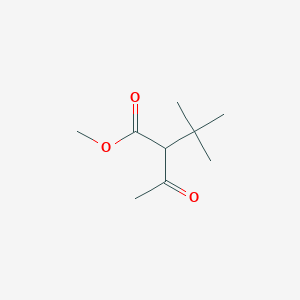

The synthesis of fluorinated compounds, including Methanesulfonic acid 3-fluoro-benzyl ester, has attracted attention from biologists and chemists . Enzymatic synthesis methods are significant for the synthesis of fluorinated compounds . Two main strategies exist for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

The molecular formula of Methanesulfonic acid is CH3SO3H . The structure is H3C−S(=O)2−OH . The molecular weight of Methanesulfonic acid is 398.449 Da .Chemical Reactions Analysis

Esters, including Methanesulfonic acid 3-fluoro-benzyl ester, are known for their reactivity . They are often used in various chemical reactions, including esterification . The general mechanism of ester reactions involves nucleophilic attack on the carbonyl and the removal of the leaving group .Physical And Chemical Properties Analysis

Methanesulfonic acid is a clear, colorless liquid . It is miscible with water and has a density of 1.48 g/cm3 . It has a melting point of 17 to 19 °C and a boiling point of 167 °C at 10 mmHg . Esters of low molar mass are somewhat soluble in water .Mécanisme D'action

Safety and Hazards

Orientations Futures

Methanesulfonic acid is a green acid with a high solubility for several specialty and base metals, making it an interesting leaching agent for metals . It is safer and less toxic than the mineral acids currently employed for leaching metals from primary and secondary sources . Future research may focus on the development of novel, electrochemical methods to produce Methanesulfonic acid .

Propriétés

IUPAC Name |

(3-fluorophenyl)methyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGPIYKVKXFLOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid 3-fluoro-benzyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)

![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)

![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)